Isoamyl isobutyrate

Volatility Vapor Pressure Flavor Release

Isoamyl isobutyrate (CAS 2050-01-3) is a carboxylic acid ester formed by the condensation of isoamyl alcohol with isobutyric acid. Classified as a fatty acid ester, this colorless liquid is characterized by a sweet, fruity odor reminiscent of apricot, pineapple, and banana, which underpins its primary use as a flavoring agent and fragrance ingredient.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 2050-01-3
Cat. No. B149016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoamyl isobutyrate
CAS2050-01-3
Synonyms3-Methylbutyl isobutyrate
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC(C)CCOC(=O)C(C)C
InChIInChI=1S/C9H18O2/c1-7(2)5-6-11-9(10)8(3)4/h7-8H,5-6H2,1-4H3
InChIKeyVFTGLSWXJMRZNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityNo information

Structure & Identifiers


Interactive Chemical Structure Model





Isoamyl Isobutyrate (CAS 2050-01-3): A Fruity Ester for Flavor and Fragrance Procurement


Isoamyl isobutyrate (CAS 2050-01-3) is a carboxylic acid ester formed by the condensation of isoamyl alcohol with isobutyric acid [1]. Classified as a fatty acid ester, this colorless liquid is characterized by a sweet, fruity odor reminiscent of apricot, pineapple, and banana, which underpins its primary use as a flavoring agent and fragrance ingredient [2]. Its chemical identity is confirmed by synonyms including isopentyl isobutyrate and 3-methylbutyl 2-methylpropanoate [3]. For procurement purposes, it is essential to recognize that isoamyl isobutyrate is distinct from other esters like isoamyl butyrate, as differences in their acid moiety lead to quantifiable variations in physical properties, stability, and sensory profile, directly impacting their suitability in specific formulations [4].

Why Isoamyl Isobutyrate Cannot Be Directly Substituted by Isoamyl Butyrate: A Procurement Case for Specification Integrity


For scientific and industrial users, assuming interchangeability between isoamyl isobutyrate and its closest analog, isoamyl butyrate (CAS 106-27-4), is a critical procurement error that compromises formulation precision and regulatory compliance. While both share the same isoamyl alcohol backbone, the differing acyl groups—isobutyrate vs. n-butyrate—result in distinct physicochemical and organoleptic profiles that are not equivalent [1]. Direct substitution can lead to undesirable shifts in a product's vapor pressure and boiling point, altering its volatility and behavior during processing or application . Furthermore, their sensory characteristics diverge significantly, with isoamyl isobutyrate offering a unique apricot/pineapple note compared to the dominant banana/pear character of the butyrate [2]. In brewing science, for instance, these esters are known to behave differently during fermentation and biotransformation, impacting the final flavor profile of beer in ways that cannot be replicated by a simple analog [3]. The following evidence guide details these quantifiable points of differentiation, reinforcing the necessity of precise compound selection.

Quantitative Differentiation of Isoamyl Isobutyrate: A Comparative Evidence Guide for Informed Procurement


Comparative Volatility: Higher Vapor Pressure Differentiates Isoamyl Isobutyrate from Isoamyl Butyrate

Isoamyl isobutyrate exhibits a significantly higher vapor pressure than isoamyl butyrate, making it a more volatile compound. Experimental data reports the vapor pressure of isoamyl isobutyrate at 1.9 ± 0.3 mmHg at 25°C, compared to isoamyl butyrate's value of approximately 0.95 mmHg at 20°C . This quantifiable difference, representing nearly a twofold increase in volatility, is critical for applications where initial aroma impact and headspace concentration are key performance parameters.

Volatility Vapor Pressure Flavor Release

Comparative Boiling Point: A Lower Boiling Point Distinguishes Isoamyl Isobutyrate from Its n-Butyrate Analog

A significant and consistent difference in boiling points is observed between isoamyl isobutyrate and its closest analog. Literature reports a boiling point range of 169-171 °C for isoamyl isobutyrate . In contrast, isoamyl butyrate is documented with a notably higher boiling point of approximately 184-185 °C [1]. This 14-15 °C differential is not trivial; it indicates a lower energy requirement for vaporization and can be a decisive factor in manufacturing processes involving distillation, spray-drying, or high-temperature applications.

Boiling Point Thermal Stability Process Engineering

Comparative Organoleptic Profile: Distinct Sensory Character Differentiates Isoamyl Isobutyrate from Butyrate and Propionate Analogs

While both isoamyl isobutyrate and isoamyl butyrate are described as fruity, their specific organoleptic nuances are distinct and quantifiably recognized in patent literature. Isoamyl isobutyrate is characterized as imparting a 'sweet apricot- and pineapple-like scent' [1]. In contrast, its analogs present different profiles: isoamyl butyrate is primarily associated with a 'strong, fruity, banana, pear, peach' character , and isoamyl propionate is noted for a 'fruity, pineapple, apricot' note [2]. These differences, while qualitative in description, are rooted in the molecular structure of the acyl group and are essential for flavorists and perfumers to achieve specific target profiles.

Organoleptics Sensory Science Flavor Chemistry

Comparative Shelf Life: Extended Stability of Isoamyl Isobutyrate vs. Isoamyl Butyrate

Commercial specifications indicate a potential advantage in long-term storage stability for isoamyl isobutyrate. Vendor data reports a shelf life of up to 36 months for isoamyl isobutyrate when stored properly . In comparison, data for isoamyl butyrate from similar sources indicates a shorter, more common shelf life of 24 months [1]. This 50% increase in documented shelf life is a critical factor in supply chain management, reducing the frequency of quality control testing, re-ordering, and potential waste from expired inventory.

Shelf Life Stability Storage Conditions

Comparative Synthesis Efficiency: Optimized Enzymatic Yield of Isoamyl Isobutyrate

The enzymatic synthesis of isoamyl isobutyrate has been optimized to achieve high yields under mild conditions. Using Rhizomucor miehei lipase (Lipozyme IM-20) in n-hexane, a maximum ester yield of 2.2 M was predicted under optimized conditions (E/S ratio of 19.6 g/mol, 2.5 M substrate concentration, 18 h, 26.5°C) [1]. Another study using an ionic liquid catalyst (MTEIMHS) reported a yield of 95.4% for isoamyl isobutyrate, with the catalyst being reusable for six cycles without significant activity loss [2]. While high yields are also reported for isoamyl butyrate (97.9% in the same ionic liquid study), the specific optimized conditions for isoamyl isobutyrate represent a validated, efficient production route that can be a point of consideration for manufacturers seeking to implement or source sustainably-produced material.

Biocatalysis Synthetic Yield Green Chemistry

Procurement-Driven Application Scenarios for Isoamyl Isobutyrate Based on Quantifiable Differentiation


Scenario 1: Fine Fragrance Top-Note Formulation

A perfumer developing a new fine fragrance requires an ester with high initial impact and a specific apricot/pineapple character. The quantified higher vapor pressure of isoamyl isobutyrate (1.9 mmHg at 25°C) makes it a superior choice over isoamyl butyrate for the fragrance's top notes, ensuring immediate and potent olfactory perception upon application. Its distinct organoleptic profile further allows the perfumer to achieve the precise fruity nuance without the banana/pear connotation of the butyrate analog.

Scenario 2: Brewing and Fermented Beverage Flavoring

A beverage technologist is developing a new craft beer with a targeted fruity profile from hop-derived esters. Research indicates isoamyl isobutyrate contributes a specific 'apple-like' character and is found in hop varieties like Cascade and Citra. Understanding that this ester undergoes unique biotransformation during fermentation, the technologist would specifically source isoamyl isobutyrate for its defined sensory contribution and predictable behavior in the brewing matrix, differentiating the final product from those flavored with simpler ethyl esters or alternative isoamyl compounds.

Scenario 3: High-Temperature Processed Food Flavoring

A flavor house formulates a flavor for a baked good or confectionery product that undergoes a high-temperature process. The lower boiling point of isoamyl isobutyrate (169-171°C) compared to isoamyl butyrate (184-185°C) makes it a more suitable candidate. It will vaporize more readily during baking, providing the desired 'bloom' and aroma release, whereas a higher-boiling compound might not fully volatilize, resulting in a muted flavor profile. The selection is based on the quantifiable thermal property difference.

Scenario 4: Long-Term Bulk Procurement and Inventory Management

A procurement manager for a multinational flavor and fragrance company is evaluating suppliers for a high-volume ester. The documented 36-month shelf life of isoamyl isobutyrate, in contrast to the 24-month shelf life of isoamyl butyrate, presents a compelling financial and logistical advantage. This longer stability allows for larger, more cost-effective bulk purchases and reduces the overhead associated with more frequent quality control re-testing and the risk of writing off expired inventory, thereby lowering the total cost of ownership.

Technical Documentation Hub

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